2-[(2-Chlorobenzyl)sulfanyl]-7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, a chlorophenyl group, a hydroxylphenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed by reacting the triazole intermediate with suitable reagents such as formamidine or guanidine derivatives.
Introduction of the Chlorophenyl and Hydroxylphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate chlorophenyl and hydroxylphenyl precursors.
Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using suitable amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and catalytic processes to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the chlorophenyl group can introduce various functional groups.
Scientific Research Applications
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-2-(PYRIDIN-3-YL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE: This compound shares a similar triazole structure but differs in the presence of a quinazoline ring instead of a pyrimidine ring.
N-{4-[(4-AMINO-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1,3-THIAZOL-2-YL}-2-SUBSTITUTED AMIDE DERIVATIVES: These compounds contain a triazole ring and a thiazole ring, with various substitutions.
Uniqueness
The uniqueness of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific combination of functional groups and ring structures, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C20H18ClN5O2S |
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Molecular Weight |
427.9 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H18ClN5O2S/c1-11-16(18(22)28)17(12-6-8-14(27)9-7-12)26-19(23-11)24-20(25-26)29-10-13-4-2-3-5-15(13)21/h2-9,17,27H,10H2,1H3,(H2,22,28)(H,23,24,25) |
InChI Key |
OSEMQUSGGRFCDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N1)C4=CC=C(C=C4)O)C(=O)N |
Origin of Product |
United States |
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